molecular formula C17H21FN6O2 B2992229 5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate CAS No. 1052545-36-4

5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate

Numéro de catalogue: B2992229
Numéro CAS: 1052545-36-4
Poids moléculaire: 360.393
Clé InChI: IWYZQKMXTPQZBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate (CAS 1052545-36-4) is a high-purity chemical compound offered for research and development purposes. This molecule features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines, making it a potential bio-isosteric replacement in drug design . The TP core is known for its versatile binding properties, including the ability to chelate metal ions and interact with enzyme active sites, which has been exploited in the development of candidate treatments for areas such as cancer and parasitic diseases . The specific substitution pattern on this compound—incorporating a 4-fluorophenyl group and a 2-morpholinyl ethyl side chain—suggests potential for enhancing target affinity and optimizing pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or a novel chemical entity in hit-to-lead optimization campaigns, particularly for projects targeting ATP-binding sites in kinases or other biologically relevant receptors . This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) before use.

Propriétés

IUPAC Name

5-(4-fluorophenyl)-6-(2-morpholin-4-ylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O.H2O/c18-14-3-1-12(2-4-14)15-13(5-6-23-7-9-25-10-8-23)11-24-17(20-15)21-16(19)22-24;/h1-4,11H,5-10H2,(H2,19,22);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYZQKMXTPQZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CN3C(=NC(=N3)N)N=C2C4=CC=C(C=C4)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure

The structural formula of the compound is represented as follows:

C16H20FN5\text{C}_{16}\text{H}_{20}\text{F}\text{N}_5

This structure includes a triazole ring fused to a pyrimidine moiety, which is known to contribute to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. The compound has shown significant antiproliferative activity against several human cancer cell lines.

Research Findings

  • Cell Lines Tested : The compound was evaluated against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines.
  • Mechanism of Action : It was found that the compound inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in cell apoptosis and G2/M phase arrest in MGC-803 cells .
  • IC50 Values : The most active derivatives exhibited IC50 values ranging from 0.53 μM to 3.91 μM against the tested cell lines .

Antimicrobial Activity

In addition to anticancer properties, triazolopyrimidine derivatives have demonstrated notable antimicrobial effects.

Study Overview

A study on copper(II) complexes of triazolopyrimidines indicated that these compounds exhibit significant antimicrobial activity against both planktonic cells and biofilms of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds showed enhanced activity when tested in the presence of hydrogen peroxide .

Summary of Biological Activities

Activity Type Cell Lines/Organisms Mechanism IC50 Values
AnticancerMGC-803, HCT-116, MCF-7Inhibition of ERK signaling pathway0.53 μM - 3.91 μM
AntimicrobialMRSANuclease-like activity; DNA intercalationNot specified

Case Studies

  • Anticancer Study : A recent publication detailed how a series of triazolopyrimidine derivatives were synthesized and evaluated for their cytotoxicity. The most promising compound was shown to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of triazolopyrimidine complexes against various bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, suggesting potential applications in treating resistant infections .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Triazolopyrimidines are a versatile scaffold in medicinal chemistry. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate C₁₇H₂₁FN₆O₂ 360.39 4-Fluorophenyl, 2-(4-morpholinyl)ethyl Hydrate form improves solubility; morpholine enhances bioavailability .
4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinamine C₁₆H₁₉FN₄O 302.35 4-Fluorophenyl, 2-morpholinoethyl Pyrimidine core (vs. triazolopyrimidine); reduced heterocyclic complexity .
5-(4-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 13) C₂₂H₂₁FN₆O 428.44 4-Fluorophenyl, 4-methoxyphenethyl Larger substituent increases steric bulk; methoxy group may alter metabolism .
7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-23-0) C₁₃H₁₀FN₅ 271.25 Styryl group at position 7 Conjugated double bond enhances π-π stacking; lower molecular weight .
6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine C₁₂H₁₀FN₅S 291.30 Methylsulfanyl group at position 2 Thioether group improves membrane permeability; potential for covalent binding .

Q & A

Q. What are the optimal synthetic routes for this compound, given its structural complexity?

The synthesis of triazolo-pyrimidine derivatives often involves multi-step reactions with morpholine-containing precursors. A validated approach includes refluxing intermediates (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines) with morpholine and formaldehyde in ethanol for 10 hours, followed by solvent removal under reduced pressure and crystallization . Adapting this method, the target compound may require sequential functionalization: (1) introducing the 4-fluorophenyl group via Suzuki coupling, (2) alkylating the morpholine-ethyl side chain, and (3) hydrate stabilization through controlled crystallization. Purity optimization can be achieved via HPLC (≥98% purity criteria, as in ) .

Q. How can the crystalline structure and hydrogen bonding patterns be characterized to assess stability?

X-ray crystallography is critical for resolving intramolecular interactions. For example, pyrimidine derivatives exhibit dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and hydrogen bonds (N–H⋯N, C–H⋯O) that stabilize the lattice . For the hydrate form, thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) can quantify water content, while X-ray diffraction identifies hydrate-specific packing. Weak C–H⋯π interactions, as observed in , may influence hygroscopicity .

Q. What solvent systems are suitable for solubility and formulation studies?

Polar aprotic solvents (e.g., DMSO, ethanol) are commonly used for triazolo-pyrimidines due to their heterocyclic and morpholine moieties. For hydrates, aqueous-organic mixtures (e.g., ethanol/water) prevent dehydration during dissolution. Solubility can be quantified via UV-Vis spectroscopy, with pH adjustments (e.g., ammonium acetate buffer, pH 6.5) to mimic physiological conditions .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis and reduce trial-and-error?

The ICReDD framework () integrates quantum chemical calculations and information science to predict reaction pathways. For instance, transition-state modeling can identify energetically favorable routes for morpholine-ethyl group incorporation. Machine learning algorithms trained on pyrimidine reaction datasets (e.g., substituent effects on yield) can narrow optimal conditions (temperature, catalyst) before experimental validation .

Q. How to resolve contradictions in reported biological activities of triazolo-pyrimidine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from structural variations (e.g., trifluoromethyl groups in ) or assay conditions. A systematic approach includes:

  • Structural benchmarking : Compare IC₅₀ values of analogs with/without the 4-fluorophenyl group.
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and buffer systems (e.g., pH 6.5 ammonium acetate, as in ).
  • Meta-analysis : Cross-reference bioactivity data from patents (e.g., ) and peer-reviewed studies to identify confounding factors .

Q. What strategies mitigate purification challenges in complex reaction mixtures?

Advanced separation techniques are essential:

  • Membrane filtration : Remove unreacted morpholine derivatives using molecular weight cut-off filters.
  • Column chromatography : Employ silica gel or reverse-phase columns with gradient elution (water/acetonitrile + 0.1% formic acid).
  • Crystallization control : Use anti-solvent addition (e.g., ice-water) to precipitate the hydrate form selectively, as described in .

Q. How does the morpholine-ethyl side chain influence enzyme interaction mechanisms?

Molecular docking studies (e.g., AutoDock Vina) can simulate binding to target enzymes (e.g., kinases). The morpholine group’s oxygen may form hydrogen bonds with catalytic lysine residues, while the ethyl spacer enhances flexibility for deeper active-site penetration. Comparative studies with non-morpholine analogs () can validate these interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.